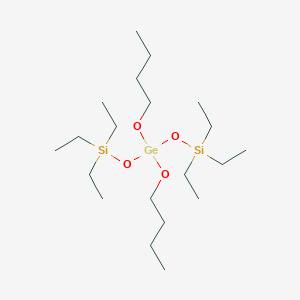![molecular formula C16H19N3O2 B14617358 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-96-7](/img/structure/B14617358.png)
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vibrant colors and are widely used as dyes in various industries, including textiles, cosmetics, and food. This particular compound is notable for its applications in scientific research and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reaction time, thereby enhancing the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens, sulfonic acids, or nitro groups can be introduced using appropriate electrophiles under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in staining and labeling biological specimens due to its vibrant color and stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the production of colored polymers, coatings, and inks. .
Mécanisme D'action
The mechanism of action of 4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, leading to changes in its electronic structure and reactivity. This property is exploited in applications such as light-sensitive materials and molecular switches. The compound’s interaction with biological molecules, such as proteins and nucleic acids, is also of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonic acid
- N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
Uniqueness
4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in specialized applications such as advanced materials and targeted therapies .
Propriétés
Numéro CAS |
59527-96-7 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-[(2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)13-7-5-12(6-8-13)17-18-15-10-9-14(20-3)11-16(15)21-4/h5-11H,1-4H3 |
Clé InChI |
SPNSLKPDYFEGRJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
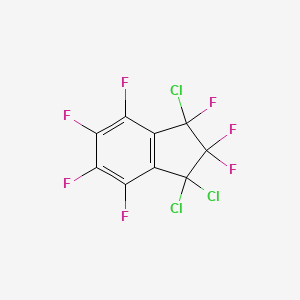
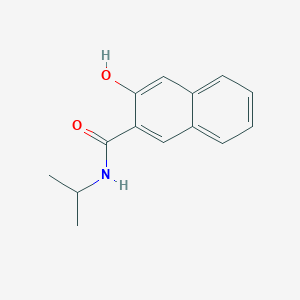
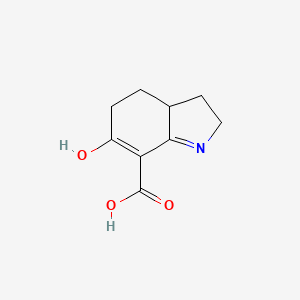
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
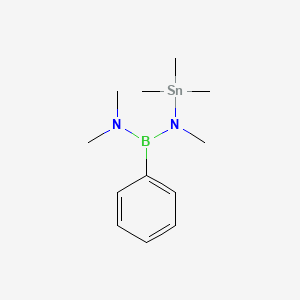
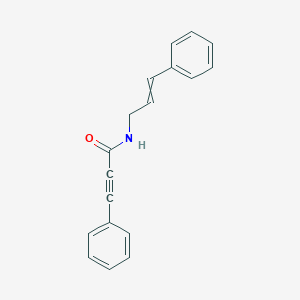
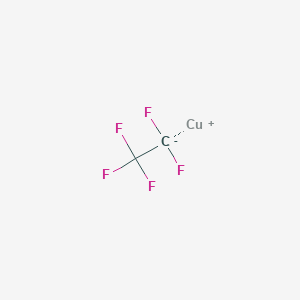

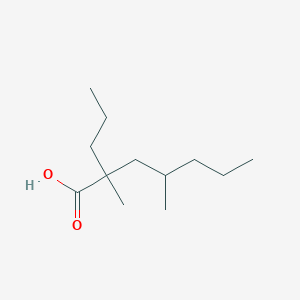
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
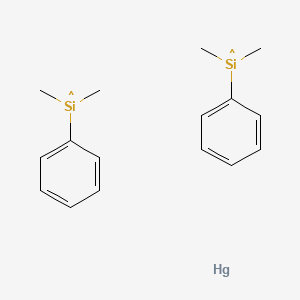
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
